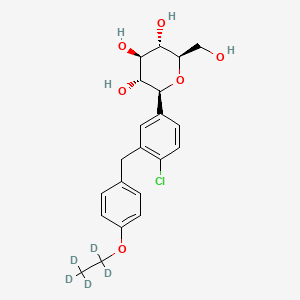

Dapagliflozin-d5

Description

Properties

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHXJTBJCFBINQ-CAXKFZQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50668210 | |

| Record name | (1S)-1,5-Anhydro-1-[4-chloro-3-({4-[(~2~H_5_)ethyloxy]phenyl}methyl)phenyl]-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204219-80-6 | |

| Record name | (1S)-1,5-Anhydro-1-[4-chloro-3-({4-[(~2~H_5_)ethyloxy]phenyl}methyl)phenyl]-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Dapagliflozin-d5 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dapagliflozin-d5, a deuterated analog of the sodium-glucose cotransporter 2 (SGLT2) inhibitor, Dapagliflozin. This document details its primary application in research as an internal standard for quantitative bioanalysis, outlines the mechanism of action of its parent compound, and presents detailed experimental protocols and quantitative data from various studies.

Core Concepts: Understanding Dapagliflozin and its Deuterated Analog

Dapagliflozin is a medication used to treat type 2 diabetes, heart failure, and chronic kidney disease.[1][2] Its mechanism of action involves the inhibition of SGLT2 in the proximal tubules of the kidneys.[3][4] This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[4][5]

This compound is a stable, isotopically labeled version of Dapagliflozin where five hydrogen atoms have been replaced with deuterium.[6][7] This modification results in a molecule with a higher molecular weight than the parent drug but with identical chemical properties and biological activity.[6] Its primary and critical role in research is to serve as an internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[8][9][10] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis as it corrects for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the measurement of Dapagliflozin in biological matrices.[10]

Mechanism of Action: The SGLT2 Signaling Pathway

Dapagliflozin exerts its therapeutic effects by targeting the SGLT2 protein located in the renal proximal tubule. The following diagram illustrates this signaling pathway.

Primary Use in Research: Bioanalytical Quantification

The principal application of this compound is as an internal standard for the accurate quantification of Dapagliflozin in biological samples such as plasma, serum, and urine.[10] This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Experimental Workflow: A Representative LC-MS/MS Method

The following diagram outlines a typical workflow for the quantification of Dapagliflozin in a biological matrix using this compound as an internal standard.

Experimental Protocols

Below are detailed methodologies synthesized from various published research articles for the quantification of Dapagliflozin in biological matrices.

Sample Preparation

1. Protein Precipitation (PPT): A common, rapid method for sample cleanup.[6]

-

To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing this compound at a known concentration.

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

2. Solid-Phase Extraction (SPE): A more selective method that can provide cleaner extracts.[3]

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.

-

Load the plasma sample (pre-treated with an acid, if necessary) onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.

-

Elute Dapagliflozin and this compound with a suitable elution solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid or ammonia).

-

Evaporate the eluate to dryness and reconstitute as described for PPT.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following tables summarize typical LC-MS/MS conditions for the analysis of Dapagliflozin.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Typical Conditions |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | A gradient elution is typically used to separate the analyte from matrix components. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 20 µL |

Table 2: Mass Spectrometry (MS) Conditions

| Parameter | Typical Conditions |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive or negative mode.[3] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Dapagliflozin) | Varies depending on adduct formation (e.g., [M+NH4]+, [M+H]+, [M-H]-). A common transition is m/z 426.1 -> 167.1. |

| MRM Transition (this compound) | m/z 431.1 -> 167.1 (assuming a +5 Da shift) |

| Ion Source Temperature | 500 - 600 °C |

| Ion Spray Voltage | 4500 - 5500 V |

Quantitative Data Summary

The following tables present a summary of quantitative data from various bioanalytical methods developed for Dapagliflozin using a deuterated internal standard.

Table 3: Method Validation Parameters

| Parameter | Reported Range/Value | Reference |

| Linearity Range | 1 - 500 ng/mL | [11] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [11] |

| Intra-day Precision (%CV) | < 15% | [11] |

| Inter-day Precision (%CV) | < 15% | [11] |

| Accuracy (% Bias) | Within ±15% | [11] |

| Extraction Recovery | > 85% | [9] |

Table 4: Pharmacokinetic Parameters of Dapagliflozin (10 mg oral dose)

| Parameter | Mean Value | Unit | Reference |

| Cmax (Peak Plasma Concentration) | 100 - 150 | ng/mL | [12] |

| Tmax (Time to Peak Concentration) | 1 - 2 | hours | [12] |

| AUC (Area Under the Curve) | 800 - 1200 | ng·h/mL | [12] |

| t1/2 (Half-life) | ~12.9 | hours | [12] |

Conclusion

This compound is an indispensable tool for researchers and drug development professionals involved in the study of Dapagliflozin. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for pharmacokinetic assessments and other quantitative studies. The methodologies and data presented in this guide provide a comprehensive resource for the development and validation of robust bioanalytical methods for Dapagliflozin.

References

- 1. researchgate.net [researchgate.net]

- 2. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma. | Semantic Scholar [semanticscholar.org]

- 3. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijsart.com [ijsart.com]

- 6. 47.94.85.12:8889 [47.94.85.12:8889]

- 7. A Validated LC-MS/MS Method for Determination of Dapagliflozin in Tablet Formulation | Semantic Scholar [semanticscholar.org]

- 8. research.rug.nl [research.rug.nl]

- 9. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijper.org [ijper.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dapagliflozin-d5: Chemical Structure, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has emerged as a cornerstone in the management of type 2 diabetes mellitus. Its deuterated analog, Dapagliflozin-d5, serves as an invaluable tool in pharmacokinetic and metabolic studies, enabling precise quantification as an internal standard in mass spectrometry-based bioanalysis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Furthermore, it outlines representative experimental protocols for its synthesis, purification, and analysis, and visualizes key pathways and workflows to support researchers in its application.

Chemical Structure and Properties

This compound is a deuterated version of Dapagliflozin, where five hydrogen atoms on the ethoxy group have been replaced with deuterium. This isotopic labeling minimally alters the chemical properties of the molecule while providing a distinct mass shift, making it an ideal internal standard for mass spectrometry.

The chemical structure of this compound is presented below:

(1S)-1,5-anhydro-1-C-[4-chloro-3-[[4-(ethoxy-1,1,2,2,2-d5)phenyl]methyl]phenyl]-D-glucitol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₀D₅ClO₆ | [1][2][3] |

| Molecular Weight | 413.90 g/mol | [1][2] |

| CAS Number | 1204219-80-6 | [1][2] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in DMF, DMSO, and Ethanol (≥ 30 mg/mL) | [1][4] |

| Storage Temperature | -20°C | [3][4] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of this compound. While specific spectra for the deuterated compound are often provided by suppliers upon request, representative data for the parent compound, Dapagliflozin, are widely available and can be used for comparison.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H NMR spectra for Dapagliflozin are available in public databases such as DrugBank.[5][6] These can be used as a reference for interpreting the spectra of this compound, where the key difference would be the absence of signals corresponding to the ethyl protons.

-

Mass Spectrometry (MS): As an internal standard, the mass spectrum of this compound is of primary importance. The isotopic labeling results in a mass shift of +5 Da compared to the unlabeled Dapagliflozin. LC-MS/MS methods have been developed for the quantification of Dapagliflozin, and these typically utilize a deuterated internal standard like this compound.[7][8][9][10][11]

Mechanism of Action: SGLT2 Inhibition

Dapagliflozin exerts its therapeutic effect by selectively inhibiting the sodium-glucose cotransporter 2 (SGLT2) located in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.

Signaling Pathway of SGLT2 Inhibition

By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of glucose and sodium from the renal tubules back into the bloodstream, leading to increased urinary glucose and sodium excretion. This action has several downstream effects that contribute to its glycemic control and cardiovascular benefits. The signaling pathway is depicted in the following diagram.

Caption: Signaling pathway of this compound via SGLT2 inhibition.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound generally follows the synthetic routes established for Dapagliflozin, with the introduction of the deuterated ethyl group at an appropriate step. A general synthetic workflow is outlined below. While specific, detailed protocols for the deuterated analog are proprietary, the following represents a plausible multi-step synthesis based on available literature for Dapagliflozin.[12][13][14][15]

Caption: General synthetic workflow for this compound.

A representative, though not exhaustive, protocol would involve:

-

Friedel-Crafts acylation of a suitable aromatic precursor.[14]

-

Reduction of the resulting ketone.[14]

-

Condensation with a protected gluconolactone derivative.[13]

-

Alkylation with deuterated iodoethane to introduce the d5-ethoxy group.

-

Deprotection of the glucose moiety to yield the final product.[13]

Purification of this compound

Purification of the crude product is critical to ensure high purity for its use as an analytical standard. Common purification techniques include:

-

Column Chromatography: Using silica gel and a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the desired product from impurities.

-

Recrystallization: Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals, leaving impurities in the mother liquor. Solvents such as ethanol, ethyl acetate, or mixtures with water or heptane have been reported for the purification of Dapagliflozin.[16]

Analytical Methods: LC-MS/MS

The primary application of this compound is as an internal standard for the quantification of Dapagliflozin in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A typical workflow for such an analysis is as follows:

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS No- 1204219-80-6 | Simson Pharma Limited [simsonpharma.com]

- 3. This compound | CAS 1204219-80-6 | LGC Standards [lgcstandards.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Dapagliflozin(461432-26-8) 1H NMR [m.chemicalbook.com]

- 7. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Validated LC-MS/MS Method for Determination of Dapagliflozin in Tablet Formulation | Semantic Scholar [semanticscholar.org]

- 9. ijsart.com [ijsart.com]

- 10. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iosrphr.org [iosrphr.org]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. ias.ac.in [ias.ac.in]

- 14. CN104478839A - Synthesis method of dapagliflozin - Google Patents [patents.google.com]

- 15. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]

- 16. EP3049397A1 - Process for the purification of dapagliflozin - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Dapagliflozin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Dapagliflozin-d5, a deuterated analog of the sodium-glucose cotransporter 2 (SGLT2) inhibitor, Dapagliflozin. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry and nuclear magnetic resonance spectroscopy.[1][2][3]

Introduction to Dapagliflozin and Its Deuterated Analog

Dapagliflozin is a potent and selective SGLT2 inhibitor used in the management of type 2 diabetes. It lowers blood glucose levels by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine. This compound, with a molecular formula of C21H20D5ClO6 and a molecular weight of approximately 413.90 g/mol , is structurally identical to Dapagliflozin except for the substitution of five hydrogen atoms with deuterium on the ethyl group of the ethoxybenzyl moiety.[1][2] This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for bioanalytical assays.

Synthesis of this compound

The logical workflow for the synthesis of this compound is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(Ethoxy-d5)benzaldehyde

This step involves a Williamson ether synthesis, a well-established method for forming ethers.[4][5][6]

-

Materials: 4-Hydroxybenzaldehyde, Ethyl-d5 iodide (commercially available), Potassium carbonate (K2CO3), N,N-Dimethylformamide (DMF).

-

Procedure: To a solution of 4-hydroxybenzaldehyde in dry DMF, add anhydrous K2CO3. Stir the mixture at room temperature for 30 minutes. Add Ethyl-d5 iodide dropwise to the reaction mixture. Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). After completion, cool the mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-(ethoxy-d5)benzaldehyde. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 4-(Ethoxy-d5)benzaldehyde to 4-(Ethoxy-d5)benzyl alcohol

-

Materials: 4-(Ethoxy-d5)benzaldehyde, Sodium borohydride (NaBH4), Methanol.

-

Procedure: Dissolve 4-(ethoxy-d5)benzaldehyde in methanol and cool the solution to 0 °C in an ice bath. Add NaBH4 portion-wise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-(ethoxy-d5)benzyl alcohol, which can be used in the next step without further purification if of sufficient purity.

Step 3: Synthesis of 4-Bromo-1-chloro-2-(4-(ethoxy-d5)benzyl)benzene

This step involves the coupling of the deuterated benzyl alcohol with a suitable brominated and chlorinated aromatic ring.

-

Materials: 4-(Ethoxy-d5)benzyl alcohol, 2-bromo-5-chlorotoluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4).

-

Procedure: A mixture of 2-bromo-5-chlorotoluene, NBS, and a catalytic amount of AIBN in CCl4 is refluxed for several hours. The reaction is monitored by gas chromatography (GC) or TLC. After completion, the reaction mixture is cooled, and the succinimide is filtered off. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude 4-bromo-1-chloro-2-(bromomethyl)benzene is then reacted with the Grignard reagent prepared from 4-(ethoxy-d5)benzyl alcohol to yield the final intermediate.

Step 4: Coupling with Protected Glucolactone and Deprotection

-

Materials: 4-Bromo-1-chloro-2-(4-(ethoxy-d5)benzyl)benzene, n-Butyllithium (n-BuLi), 2,3,4,6-tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone, Methanol, Methane sulfonic acid, Triethylsilane (Et3SiH), Boron trifluoride etherate (BF3·OEt2), Dichloromethane (DCM).

-

Procedure: The aryl bromide from the previous step is dissolved in a mixture of toluene and THF and cooled to a low temperature (e.g., -78 °C). n-BuLi is added dropwise to perform a lithium-halogen exchange. The protected glucolactone is then added, and the reaction is stirred for several hours. The reaction is quenched with a solution of methane sulfonic acid in methanol. The resulting intermediate is then reduced using triethylsilane in the presence of boron trifluoride etherate in dichloromethane. Finally, deprotection of the silyl ethers is typically achieved under acidic or fluoride-mediated conditions to yield this compound. The final product is purified by column chromatography or recrystallization.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound.

Table 1: Representative HPLC Method Parameters for this compound

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 21 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 224 nm |

| Injection Volume | 10 µL |

Note: This is a representative method and may require optimization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure and isotopic labeling of this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | The spectrum is expected to be similar to that of Dapagliflozin, with the notable absence of the quartet at ~4.0 ppm and the triplet at ~1.4 ppm corresponding to the -OCH2CH3 group. |

| ¹³C NMR | The spectrum will be similar to Dapagliflozin, but the signals for the ethyl carbons will be observed as multiplets due to C-D coupling, and their intensity will be significantly lower. |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z ≈ 414.9. The isotopic cluster will show a +5 Da shift compared to unlabeled Dapagliflozin. |

Note: Actual chemical shifts and m/z values may vary depending on the instrumentation and experimental conditions. The data presented here are for illustrative purposes.

A more detailed, though still representative, set of characterization data is provided in the tables below.

Table 3: Representative ¹H NMR Data (400 MHz, CDCl₃) for Dapagliflozin (Non-deuterated)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.25 | m | 3H | Ar-H |

| 7.10 | d | 2H | Ar-H |

| 6.80 | d | 2H | Ar-H |

| 4.15 - 3.95 | m | 4H | Ar-CH₂-Ar, -OCH₂CH₃ |

| 3.90 - 3.40 | m | 6H | Glucose protons |

| 1.40 | t | 3H | -OCH₂CH₃ |

For this compound, the signals at ~4.0 ppm (quartet) and ~1.4 ppm (triplet) would be absent.

Table 4: Representative Mass Spectrometry Data (ESI+) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 414.9 | 100 | [M+H]⁺ |

| 436.9 | 80 | [M+Na]⁺ |

| 235.1 | 45 | Fragment ion |

Fragmentation patterns will be similar to Dapagliflozin, with a +5 Da shift for fragments containing the deuterated ethoxy group.

Mechanism of Action: SGLT2 Inhibition Signaling Pathway

Dapagliflozin exerts its therapeutic effects by selectively inhibiting SGLT2 in the proximal convoluted tubules of the kidneys. This primary action leads to a cascade of downstream effects that contribute to its glycemic control and cardiovascular benefits. The inhibition of SGLT2 leads to a reduction in intracellular glucose and sodium, which is thought to activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[7] These pathways are crucial regulators of cellular energy metabolism and have been implicated in the beneficial cardiovascular effects of SGLT2 inhibitors. Furthermore, SGLT2 inhibition has been shown to modulate the activity of hypoxia-inducible factors (HIFs), such as HIF-2α, which play a role in cellular adaptation to low oxygen levels and have been linked to inflammation and fibrosis.[8][9][10]

Caption: Simplified signaling pathway of Dapagliflozin-mediated SGLT2 inhibition.

Conclusion

This compound is an indispensable tool for the preclinical and clinical development of Dapagliflozin and other SGLT2 inhibitors. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry methodologies. Thorough characterization using modern analytical techniques is crucial to ensure its identity, purity, and isotopic enrichment. Understanding the downstream signaling effects of SGLT2 inhibition provides valuable insights into the pleiotropic benefits of this class of drugs. This guide serves as a foundational resource for researchers and professionals working in the field of diabetes and cardiovascular drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 1204219-80-6 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Dapagliflozin targets SGLT2/SIRT1 signaling to attenuate the osteogenic transdifferentiation of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SGLT2 inhibitor dapagliflozin attenuates cardiac fibrosis and inflammation by reverting the HIF-2α signaling pathway in arrhythmogenic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dapagliflozin targets SGLT2/SIRT1 signaling to attenuate the osteogenic transdifferentiation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Dapagliflozin vs. Dapagliflozin-d5: A Technical Guide for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has become a cornerstone in the management of type 2 diabetes and has shown significant benefits in heart failure and chronic kidney disease.[1] Its mechanism of action involves the inhibition of glucose reabsorption in the proximal renal tubules, leading to increased urinary glucose excretion.[2] In the realm of in vitro research, understanding the metabolic fate and cellular effects of Dapagliflozin is crucial for elucidating its full therapeutic potential and identifying potential off-target effects. The use of isotopically labeled analogs, such as Dapagliflozin-d5, offers a powerful tool for these investigations, particularly in pharmacokinetic and metabolic studies.

This technical guide provides an in-depth comparison of Dapagliflozin and its deuterated analog, this compound, for their application in in vitro studies. It covers their core properties, detailed experimental protocols, and the key signaling pathways influenced by Dapagliflozin.

Core Compound Properties: Dapagliflozin and this compound

The primary rationale for using this compound in research is to leverage the kinetic isotope effect. The replacement of hydrogen atoms with deuterium at specific sites of metabolic activity can slow down the rate of enzymatic metabolism, particularly those mediated by cytochrome P450 (CYP) enzymes.[1] This can lead to a more stable compound in vitro, allowing for a clearer assessment of its direct effects on cellular targets without the confounding influence of rapid metabolic breakdown. This compound is primarily intended for use as an internal standard for the quantification of Dapagliflozin in samples using mass spectrometry-based methods.[3]

| Property | Dapagliflozin | This compound | Reference(s) |

| Molecular Formula | C21H25ClO6 | C21H20D5ClO6 | [3] |

| Molecular Weight | 408.88 g/mol | 413.91 g/mol | [3][4] |

| Primary In Vitro Use | Investigating SGLT2 inhibition, cellular signaling, metabolism, and off-target effects. | Internal standard for Dapagliflozin quantification; potentially for metabolic stability studies. | [3][5] |

| Metabolism | Primarily via UGT1A9-mediated glucuronidation. Minor pathways include hydroxylation and O-deethylation by CYP enzymes. | Expected to have a slower rate of metabolism at the deuterated sites due to the kinetic isotope effect. | [1][6] |

| SGLT2 Inhibition | Potent and selective inhibitor. | Expected to have similar or identical SGLT2 inhibitory activity as the parent compound. | [5] |

| Physicochemical Properties | White to off-white powder, soluble in organic solvents. | White to off-white solid. | [3] |

Key In Vitro Experimental Protocols

Detailed methodologies are essential for reproducible and reliable in vitro studies. Below are protocols for key experiments relevant to the investigation of Dapagliflozin and this compound.

SGLT2 Inhibition Assay

This assay determines the potency of the test compound in inhibiting the SGLT2 transporter.

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing human SGLT2 (hSGLT2).

-

Substrate: Radiolabeled α-methyl-D-glucopyranoside ([14C]AMG), a non-metabolizable glucose analog.

-

Protocol:

-

Seed hSGLT2-expressing HEK293 cells in a 96-well plate and culture until confluent.

-

Wash the cells with a sodium-containing buffer.

-

Pre-incubate the cells with varying concentrations of Dapagliflozin, this compound, or vehicle control for 15-30 minutes at 37°C.

-

Initiate uptake by adding [14C]AMG to the wells and incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

-

In Vitro Metabolic Stability Assay

This assay assesses the rate at which the compound is metabolized by liver enzymes.

-

System: Human liver microsomes or cryopreserved human hepatocytes.

-

Cofactor: NADPH regenerating system (for CYP-mediated metabolism) and UDPGA (for UGT-mediated metabolism).

-

Protocol:

-

Pre-warm a suspension of human liver microsomes or hepatocytes to 37°C.

-

Add Dapagliflozin or this compound to the suspension at a known concentration.

-

Initiate the metabolic reaction by adding the appropriate cofactor.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a suitable solvent (e.g., ice-cold acetonitrile).

-

Analyze the remaining concentration of the parent compound in the samples using LC-MS/MS, with the other compound (Dapagliflozin or this compound) as the internal standard.

-

Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of each compound.

-

Caco-2 Permeability Assay

This assay evaluates the potential for intestinal absorption of a compound.

-

Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with characteristics of intestinal enterocytes.

-

Protocol:

-

Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 21-28 days to allow for differentiation and formation of a tight monolayer.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Add the test compound (Dapagliflozin or this compound) to the apical (AP) side of the monolayer.

-

At specified time intervals, collect samples from the basolateral (BL) side.

-

To assess efflux, add the compound to the BL side and collect samples from the AP side.

-

Analyze the concentration of the compound in the collected samples by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both AP to BL and BL to AP transport. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests active efflux.

-

Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) Inhibition Assays

These assays determine if the test compound inhibits major drug-metabolizing enzymes.

-

System: Human liver microsomes and specific recombinant human CYP or UGT enzymes.

-

Probes: Specific substrates for each CYP and UGT isoform that produce a fluorescent or mass-spectrometry detectable metabolite.

-

Protocol:

-

Incubate human liver microsomes or recombinant enzymes with a specific probe substrate in the presence of varying concentrations of the test compound (Dapagliflozin or this compound).

-

Initiate the reaction by adding the appropriate cofactor (NADPH for CYPs, UDPGA for UGTs).

-

After a defined incubation period, terminate the reaction.

-

Measure the formation of the metabolite using a fluorometer or LC-MS/MS.

-

Calculate the IC50 value for the inhibition of each enzyme. A study has shown that Dapagliflozin inhibits UGT1A9 with a Ki of 12-15 µM.[7]

-

Signaling Pathways and Experimental Workflows

Dapagliflozin's effects extend beyond SGLT2 inhibition, influencing several intracellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding its multifaceted actions.

Signaling Pathways

References

- 1. Dapagliflozin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro characterization and pharmacokinetics of dapagliflozin (BMS-512148), a potent sodium-glucose cotransporter type II inhibitor, in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 1204219-80-6 [chemicalbook.com]

- 4. Dapagliflozin | C21H25ClO6 | CID 9887712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Inhibition of Human UDP-Glucuronosyltransferase Enzymes by Canagliflozin and Dapagliflozin: Implications for Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for High-Purity Dapagliflozin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity Dapagliflozin-d5, including a comparative analysis of product specifications. It further details experimental protocols for the quality control and analysis of this compound, drawing from publicly available data and scientific literature.

Commercial Availability of High-Purity this compound

This compound, a deuterated analog of the SGLT2 inhibitor Dapagliflozin, is a critical internal standard for pharmacokinetic and metabolic studies. Several reputable suppliers offer this compound in high purity. The following table summarizes the specifications from prominent commercial sources.

| Supplier | Product Number | Purity Specification | Isotopic Enrichment | Certificate of Analysis |

| MedChemExpress | HY-10450S | 98.06% | Not explicitly stated | --INVALID-LINK-- |

| Cayman Chemical | 22611 | ≥99% deuterated forms (d1-d5) | ≥99% | --INVALID-LINK-- |

| LGC Standards | TRC-D185372-1MG | >95% (HPLC) | Not explicitly stated | --INVALID-LINK-- |

| Simson Pharma | Accompanied by CoA | Not explicitly stated | --INVALID-LINK-- | |

| Expert Synthesis Solutions (ESS) | ESS0569 | 99.0% by HPLC | 99.7% atom D | --INVALID-LINK-- |

| Sussex Research | SI040030 | >95% (HPLC) | >95% | --INVALID-LINK-- |

Experimental Protocols for Quality Control and Analysis

The quality and purity of this compound are typically assessed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following are composite protocols based on published analytical methods.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the chemical purity of this compound.

2.1.1. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., Develosil ODS HG-5, 5 µm, 15 cm x 4.6 mm i.d.)

-

Mobile Phase: Isocratic elution with a mixture of Methanol and Phosphate buffer (0.02M, pH 3.6) in a 45:55 (v/v) ratio.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 255 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

2.1.2. Preparation of Solutions

-

Standard Solution: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade methanol. Further dilute 1 mL of this solution to 10 mL with methanol to obtain a concentration of 100 µg/mL.

-

Sample Solution: Prepare the sample solution in the same manner as the standard solution using the this compound sample to be tested.

2.1.3. Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and record the chromatogram.

-

Inject the sample solution and record the chromatogram.

-

The purity is calculated by comparing the peak area of the principal peak in the sample chromatogram to the total area of all peaks, or by comparing it against the peak area of the reference standard.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is commonly used for the quantification of Dapagliflozin in biological matrices, utilizing this compound as an internal standard.

2.2.1. Chromatographic and Mass Spectrometric Conditions

-

LC System: A high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive or negative mode.

-

Column: A suitable C18 reverse-phase column.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a modifier like formic acid or ammonium acetate.

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.

-

MRM Transitions:

-

Dapagliflozin: Monitor the appropriate precursor to product ion transition.

-

This compound: Monitor the appropriate precursor to product ion transition, which will be shifted by +5 Da compared to the unlabeled compound.

-

2.2.2. Sample Preparation (from plasma)

-

To a 100 µL aliquot of plasma, add the this compound internal standard solution.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., methanol or acetonitrile).

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

2.2.3. Calibration and Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Dapagliflozin) to the peak area of the internal standard (this compound) against the concentration of the analyte. The concentration of Dapagliflozin in the unknown samples is then determined from this calibration curve.

Visualizing the Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of a high-purity this compound batch.

Caption: Quality Control Workflow for High-Purity this compound.

Signaling Pathways and Experimental Logic

While this compound itself is primarily used as an analytical standard and not for direct pharmacological studies, its unlabeled counterpart, Dapagliflozin, acts on the Sodium-Glucose Co-transporter 2 (SGLT2). The following diagram illustrates the mechanism of action of Dapagliflozin.

Caption: Mechanism of Action of Dapagliflozin via SGLT2 Inhibition.

Dapagliflozin-d5: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Dapagliflozin-d5, a deuterated analog of the SGLT2 inhibitor Dapagliflozin. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled internal standards for pharmacokinetic and metabolic studies. This document outlines the key physicochemical properties, a detailed experimental protocol for its use in bioanalytical assays, and the relevant biological pathway of its non-deuterated counterpart.

Physicochemical Properties of this compound

This compound is a stable, isotopically labeled form of Dapagliflozin, designed for use as an internal standard in quantitative analysis.[1] The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection, without altering the chemical behavior of the molecule during sample preparation and analysis.

| Property | Value | References |

| CAS Number | 1204219-80-6 | [1][2][3][4][5] |

| Molecular Formula | C₂₁H₂₀D₅ClO₆ | [1][2][4][5] |

| Molecular Weight | 413.9 g/mol | [1][2][3][4][5][6] |

| Synonyms | BMS 512148-D5, (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol-D5 | [2][3][5] |

| Purity | >95% (HPLC) | [2] |

Mechanism of Action of Dapagliflozin

This compound is used to quantify Dapagliflozin. The therapeutic effects of Dapagliflozin are derived from its ability to inhibit the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. The following diagram illustrates this signaling pathway.

Diagram of Dapagliflozin's SGLT2 inhibition pathway.

Experimental Protocol: Quantification of Dapagliflozin in Human Plasma using LC-MS/MS

The following protocol details a typical workflow for the quantification of Dapagliflozin in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as an internal standard.

1. Materials and Reagents

-

Dapagliflozin analytical standard

-

This compound internal standard

-

Human plasma (K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well collection plates

-

Solid Phase Extraction (SPE) cartridges

2. Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare 1 mg/mL stock solutions of Dapagliflozin and this compound in methanol.

-

Working Solutions: Serially dilute the Dapagliflozin stock solution with 50:50 acetonitrile:water to prepare calibration curve (CC) working solutions. Prepare separate quality control (QC) working solutions at low, medium, and high concentrations.

-

Spiking: Spike blank human plasma with the CC and QC working solutions to create calibration standards and QC samples. Add the this compound internal standard working solution to all samples (except blanks) to a final concentration of 50 ng/mL.

3. Sample Preparation: Solid Phase Extraction (SPE)

-

Condition the SPE cartridges with methanol followed by water.

-

Load 100 µL of plasma sample onto the SPE cartridge.

-

Wash the cartridge with a low-organic wash solution (e.g., 5% methanol in water).

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate Dapagliflozin from endogenous plasma components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive

-

Multiple Reaction Monitoring (MRM) transitions:

-

Dapagliflozin: Q1/Q3 (e.g., m/z 409.1 -> 167.1)

-

This compound: Q1/Q3 (e.g., m/z 414.1 -> 172.1)

-

-

Optimize collision energies and other MS parameters for maximum signal intensity.

-

5. Data Analysis

-

Integrate the peak areas for both Dapagliflozin and this compound.

-

Calculate the peak area ratio (Dapagliflozin / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of Dapagliflozin in the QC and unknown samples from the calibration curve.

The following diagram outlines the experimental workflow.

Workflow for Dapagliflozin quantification using LC-MS/MS.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS 1204219-80-6 | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | CAS 1204219-80-6 | LGC Standards [lgcstandards.com]

- 5. This compound | CAS No- 1204219-80-6 | Simson Pharma Limited [simsonpharma.com]

- 6. This compound | TargetMol [targetmol.com]

Navigating Precision: A Technical Guide to Isotopic Purity Requirements for Dapagliflozin-d5 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research, the accuracy and reliability of quantitative assays are paramount. Stable isotope-labeled internal standards are the cornerstone of robust liquid chromatography-mass spectrometry (LC-MS/MS) methods, ensuring precise quantification of analytes in complex biological matrices. This technical guide provides an in-depth exploration of the isotopic purity requirements for Dapagliflozin-d5, a commonly used internal standard for the analysis of the SGLT2 inhibitor, Dapagliflozin.

The Critical Role of Isotopic Purity

This compound is intended to be chemically identical to Dapagliflozin, with the exception of five deuterium atoms replacing five hydrogen atoms on the ethoxy group. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard. However, the presence of isotopic impurities, particularly the unlabeled analyte (d0), in the internal standard can significantly compromise assay accuracy.

The primary concerns arising from isotopic impurities are:

-

Cross-Contribution to the Analyte Signal: The presence of unlabeled Dapagliflozin (d0) as an impurity in the this compound internal standard will contribute to the signal measured for the analyte. This leads to an overestimation of the analyte's concentration, a bias that is particularly pronounced at the lower limit of quantification (LLOQ).

-

Non-Linearity of Calibration Curves: Significant isotopic cross-contribution can result in non-linear calibration curves, complicating data analysis and potentially leading to inaccurate quantification across the dynamic range of the assay.

Regulatory and Industry Expectations

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) emphasize the importance of well-characterized reference standards, including internal standards. While specific percentage limits for isotopic purity are not universally mandated in a single guidance document, the expectation is that the internal standard is of high isotopic purity and that any potential for interference is thoroughly evaluated during method validation.

The general industry consensus, driven by the need for high-quality bioanalytical data, has established benchmark requirements for stable isotope-labeled internal standards.

Quantitative Purity Specifications for this compound

The suitability of a this compound internal standard is defined by its chemical and isotopic purity. The following table summarizes the generally accepted and commercially available specifications for this compound.

| Purity Parameter | Recommended Specification | Commercially Available Specifications (Typical) | Rationale |

| Chemical Purity | >98% | >95% to >98% (HPLC) | Ensures that the internal standard is free from other chemical impurities that could interfere with the analysis or degrade over time. |

| Isotopic Enrichment | ≥98% | ≥98% | Indicates the percentage of the internal standard that is the desired d5 isotopologue. |

| Isotopic Purity (d5) | ≥99% (of all deuterated forms) | ≥99% deuterated forms (d1-d5) | Specifies the proportion of the desired d5 isotopologue relative to other deuterated forms (d1, d2, d3, d4). |

| Unlabeled Analyte (d0) | As low as possible, ideally <0.1% | Often not explicitly stated, but can be inferred from isotopic enrichment. Should be assessed by the user. | The most critical impurity, as it directly contributes to the analyte signal, causing a positive bias in results. |

Experimental Protocols for Purity Assessment

Verifying the isotopic purity of this compound is a critical step before its use in regulated bioanalytical studies. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this assessment.

Isotopic Purity and Enrichment Analysis by LC-HRMS

This protocol outlines a general procedure for determining the isotopic enrichment and the level of unlabeled Dapagliflozin (d0) in a this compound standard using Liquid Chromatography-High Resolution Mass Spectrometry.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the this compound internal standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Prepare a dilution series of the stock solution to determine the optimal concentration for analysis, ensuring a strong signal without detector saturation.

-

-

LC-HRMS System and Conditions:

-

LC System: A UHPLC system capable of gradient elution.

-

Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient elution suitable for retaining and eluting Dapagliflozin.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

HRMS System: An Orbitrap or TOF mass spectrometer capable of a resolution of at least 30,000.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (Dapagliflozin can be detected in both, though negative mode may be preferred to avoid certain adducts).

-

Scan Mode: Full scan mode with a mass range that includes the molecular ions of both Dapagliflozin and this compound.

-

-

Data Acquisition and Analysis:

-

Acquire the full scan mass spectrum of the this compound standard.

-

Extract the ion chromatograms for the theoretical exact masses of the relevant isotopologues (d0 to d5).

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic distribution by expressing the peak area of each isotopologue as a percentage of the total peak area of all isotopologues.

-

The isotopic enrichment is the percentage of the d5 isotopologue. The percentage of the d0 isotopologue represents the level of unlabeled analyte impurity.

-

Structural Integrity and Isotopic Enrichment by NMR

NMR spectroscopy provides complementary information to HRMS, confirming the position of the deuterium labels and offering another method for quantifying isotopic enrichment.

Methodology:

-

Sample Preparation:

-

Dissolve a sufficient amount of the this compound standard in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). The concentration should be adequate for obtaining a good signal-to-noise ratio.

-

-

NMR System and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: To identify and integrate the signals of the remaining protons. The absence or significant reduction of the signals corresponding to the ethoxy group confirms the location of the deuterium labels.

-

²H NMR (Deuterium NMR): To directly observe the deuterium signals. The chemical shifts should correspond to the proton signals of the ethoxy group.

-

-

Quantitative NMR (qNMR):

-

For ¹H NMR, a known amount of an internal calibration standard with a distinct, non-overlapping signal is added to the sample.

-

Spectra are acquired under quantitative conditions (i.e., with a long relaxation delay).

-

The integral of the residual proton signals in the ethoxy group is compared to the integral of the calibration standard to quantify the level of incomplete deuteration.

-

-

Visualization of Key Processes

Workflow for Isotopic Purity Assessment

The following diagram illustrates the workflow for a comprehensive assessment of the isotopic purity of a this compound internal standard.

Caption: Workflow for the assessment of this compound isotopic purity.

Impact of d0 Impurity on Analyte Quantification

This diagram illustrates the logical relationship between the presence of unlabeled analyte (d0) in the internal standard and the resulting bias in the quantification of the analyte.

Navigating the Analytical Landscape of Dapagliflozin-d5: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Dapagliflozin-d5, a critical deuterated internal standard for the quantification of the SGLT2 inhibitor, Dapagliflozin. Tailored for researchers, scientists, and drug development professionals, this document outlines key physicochemical properties, detailed experimental protocols for solubility and stability assessment, and potential degradation pathways to ensure accurate and reliable analytical outcomes.

Physicochemical Properties of this compound

This compound is a deuterated analog of Dapagliflozin, where five hydrogen atoms on the ethoxy group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Dapagliflozin in various biological matrices.

| Property | Value |

| Chemical Name | (1S)-1,5-anhydro-1-C-[4-chloro-3-[[4-(ethoxy-1,1,2,2,2-d5)phenyl]methyl]phenyl]-D-glucitol |

| Molecular Formula | C₂₁H₂₀D₅ClO₆ |

| Molecular Weight | 413.9 g/mol |

| Appearance | White to off-white solid |

| Storage (Solid) | Stable for ≥2 years at 4°C. Also cited as stable for 3 years at -20°C and 2 years at 4°C.[1][2] The compound is noted to be hygroscopic.[1] |

| Storage (Solution) | Stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[2] |

Solubility Profile

The solubility of this compound in common laboratory solvents is a crucial parameter for the preparation of stock solutions and experimental assays. The following table summarizes the available solubility data.

| Solvent | Solubility (approx.) | Molar Concentration (approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL | 72.48 mM | It is recommended to use newly opened DMSO as its hygroscopic nature can impact solubility.[2] |

| Ethanol | ≥ 30 mg/mL | 72.48 mM | When preparing stock solutions in organic solvents, it is advised to purge the solvent with an inert gas.[1] |

| Dimethylformamide (DMF) | ≥ 30 mg/mL | 72.48 mM | Similar to other organic solvents, purging with an inert gas is recommended for stock solution preparation.[1][2] |

| Methanol | Soluble | - | While specific quantitative data is not provided, Dapagliflozin (the parent compound) is known to be soluble in methanol.[3] |

| Water/Aqueous Buffers | Sparingly Soluble | - | For the parent compound Dapagliflozin, solubility in a 1:1 solution of ethanol:PBS (pH 7.2) is approximately 0.5 mg/mL. It is not recommended to store aqueous solutions for more than one day.[4] |

Stability and Degradation Pathways

Understanding the stability of this compound is paramount for accurate quantification and interpretation of experimental results. As a solid, this compound demonstrates good long-term stability when stored under appropriate conditions.[1][2] However, like its parent compound, it can be susceptible to degradation under certain stress conditions.

Forced degradation studies on Dapagliflozin have identified several key degradation pathways:

-

Acid Hydrolysis: Significant degradation has been observed under acidic conditions.[5]

-

Oxidative Degradation: The molecule is susceptible to oxidation.[6]

-

Photodegradation: Exposure to light can lead to the formation of degradation products.[6]

-

Thermal and Humidity Stress: Degradation can occur under conditions of high temperature and humidity.[5]

It is important to note that Dapagliflozin has been found to be relatively stable under neutral and alkaline hydrolysis conditions.[5]

Experimental Protocols

The following sections detail standardized methodologies for the determination of solubility and stability of pharmaceutical compounds like this compound.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound solid

-

Solvent of interest (e.g., DMSO, ethanol, water)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Procedure:

-

Add an excess amount of this compound solid to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly and place it on an orbital shaker or vortex mixer.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to separate the undissolved solid from the supernatant.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original solubility based on the dilution factor.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. These studies are typically performed according to the International Council for Harmonisation (ICH) guidelines.

Objective: To evaluate the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

-

This compound stock solution

-

Hydrochloric acid (HCl) solution (for acid hydrolysis)

-

Sodium hydroxide (NaOH) solution (for base hydrolysis)

-

Hydrogen peroxide (H₂O₂) solution (for oxidative degradation)

-

Temperature-controlled oven (for thermal degradation)

-

Photostability chamber (for photolytic degradation)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Samples: Prepare solutions of this compound in the chosen solvent at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Add HCl to the sample solution (e.g., 0.1 M HCl) and incubate at a specific temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Add NaOH to the sample solution (e.g., 0.1 M NaOH) and incubate at a specific temperature for a defined period.

-

Oxidative Degradation: Add H₂O₂ to the sample solution (e.g., 3% H₂O₂) and keep it at room temperature for a defined period.

-

Thermal Degradation: Expose the solid drug or its solution to elevated temperatures (e.g., 70°C) for a defined period.

-

Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.

-

Use a PDA detector to check for peak purity and a MS detector to help identify the mass of potential degradation products.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the solubility and stability of this compound.

Caption: Workflow for Solubility and Stability Testing of this compound.

References

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. lubrizolcdmo.com [lubrizolcdmo.com]

- 3. Development and validation of a stability-indicating RP-HPLC method for simultaneous determination of dapagliflozin and saxagliptin in fixed-dose combination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. sphinxsai.com [sphinxsai.com]

Navigating the Labyrinth: A Technical Guide to Regulatory Guidelines for Deuterated Standards in Clinical Research

For Researchers, Scientists, and Drug Development Professionals

In the landscape of clinical research and drug development, the pursuit of accurate and reliable bioanalytical data is paramount. The use of deuterated internal standards in mass spectrometry-based bioanalysis has become the gold standard, endorsed by regulatory bodies for its ability to enhance assay precision and accuracy. This in-depth technical guide provides a comprehensive overview of the regulatory framework, experimental protocols, and practical considerations for the use of deuterated standards in clinical research.

The Regulatory Imperative: A Harmonized Approach

Major regulatory authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly advocate for the use of stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being the most common, in quantitative bioanalytical methods. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a unified framework, ensuring the quality and consistency of bioanalytical data supporting regulatory submissions.[1]

The core principle behind this preference lies in the ability of a deuterated standard to mimic the analyte of interest throughout the analytical process, from sample extraction to detection.[2][3] This structural and chemical similarity allows for effective compensation for variability, including matrix effects, extraction losses, and instrument response fluctuations, ultimately leading to more robust and reliable data.[2][3][4]

Best Practices for Selecting and Utilizing Deuterated Internal Standards

The successful implementation of deuterated internal standards hinges on several key factors:

-

Isotopic Purity: The deuterated standard should possess a high degree of isotopic enrichment to minimize any contribution from the unlabeled analyte, which could lead to inaccurate measurements.[2]

-

Chemical Purity: The standard must be free from other impurities that might interfere with the analysis.

-

Stability of the Label: Deuterium atoms should be placed in positions that are not susceptible to exchange with hydrogen atoms from the solvent or matrix under the analytical conditions.[3]

-

Sufficient Mass Difference: A mass difference of at least three mass units between the analyte and the deuterated standard is generally recommended to avoid isotopic crosstalk.

-

Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience identical matrix effects.[3]

Comparative Performance: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards over structural analogs is well-documented. The following tables summarize quantitative data from comparative studies across different drug classes.

Table 1: Performance Comparison for Immunosuppressive Drugs [4][5]

| Validation Parameter | Deuterated Internal Standard (e.g., Tacrolimus-d3) | Structural Analog Internal Standard (e.g., Ascomycin) |

| Accuracy (% Bias) | -2.5% to +3.8% | -8.7% to +10.2% |

| Precision (% CV) | ≤ 5.9% | ≤ 12.5% |

| Matrix Effect (% CV) | ≤ 4.2% | ≤ 15.8% |

Table 2: Performance Comparison for Anticancer Drugs

| Validation Parameter | Deuterated Internal Standard (e.g., Paclitaxel-d5) | Structural Analog Internal Standard (e.g., Docetaxel) |

| Accuracy (% Bias) | -4.1% to +5.3% | -12.6% to +14.8% |

| Precision (% CV) | ≤ 6.8% | ≤ 18.2% |

| Matrix Effect (% CV) | ≤ 5.5% | ≤ 21.3% |

Table 3: Performance Comparison for Antiviral Drugs

| Validation Parameter | Deuterated Internal Standard (e.g., Tenofovir-d6) | Structural Analog Internal Standard (e.g., Adefovir) |

| Accuracy (% Bias) | -3.7% to +4.9% | -10.1% to +11.5% |

| Precision (% CV) | ≤ 6.2% | ≤ 14.9% |

| Matrix Effect (% CV) | ≤ 4.8% | ≤ 19.7% |

Detailed Experimental Protocols for Bioanalytical Method Validation

A comprehensive validation of a bioanalytical method using a deuterated internal standard is crucial to ensure its reliability. The following are detailed protocols for key validation experiments as recommended by regulatory guidelines.[6][7]

Selectivity

Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of endogenous matrix components.

Protocol:

-

Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine).

-

Analyze one blank sample from each source to check for interferences at the retention time of the analyte and the deuterated internal standard.

-

Spike one of the blank matrix lots with the analyte at the Lower Limit of Quantification (LLOQ) and analyze.

-

Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of any interfering peak at the retention time of the internal standard should be ≤ 5% of its response in the LLOQ sample.[6][8][9]

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).

Protocol:

-

Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC (≥ 75% of the Upper Limit of Quantification - ULOQ).

-

For within-run (intra-assay) accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.

-

For between-run (inter-assay) accuracy and precision, analyze the QC samples in at least three different analytical runs on at least two different days.

-

Acceptance Criteria:

Matrix Effect

Objective: To assess the impact of the biological matrix on the ionization of the analyte and the deuterated internal standard.

Protocol:

-

Obtain at least six different sources of the biological matrix.

-

Prepare two sets of samples for each source:

-

Set A: Analyte and deuterated internal standard spiked into the post-extraction blank matrix.

-

Set B: Analyte and deuterated internal standard in a neat solution (e.g., mobile phase).

-

-

Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution).

-

Calculate the internal standard-normalized matrix factor: IS-Normalized MF = MF of Analyte / MF of Internal Standard.

-

Acceptance Criteria: The CV of the IS-normalized matrix factor across the different matrix sources should be ≤ 15%.[8]

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

Protocol:

-

Analyze QC samples (low and high concentrations) after subjecting them to the following conditions:

-

Short-term (bench-top) stability: At room temperature for a duration that reflects the sample handling time.

-

Long-term stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the sample storage time in the clinical study.

-

Freeze-thaw stability: Through at least three freeze-thaw cycles.

-

-

Compare the mean concentrations of the stability samples to those of freshly prepared QC samples.

-

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[1]

Visualizing Workflows and Pathways

Bioanalytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of a bioanalytical method using a deuterated internal standard.

Logical Relationship in Method Validation

This diagram illustrates the logical flow for evaluating the suitability of an internal standard.

Tracing Metabolic Pathways with Deuterated Compounds

Deuterated compounds are invaluable tools for elucidating metabolic pathways. By introducing a deuterated precursor, researchers can trace the incorporation of the deuterium label into downstream metabolites, providing insights into metabolic flux and pathway activity. The following diagram illustrates a simplified representation of the use of deuterated glucose (D7-glucose) to trace central carbon metabolism.

Conclusion

The use of deuterated internal standards is a critical component of modern bioanalytical science, ensuring the generation of high-quality data for clinical research and drug development. Adherence to regulatory guidelines, coupled with rigorous method validation and a thorough understanding of the principles governing their use, is essential for all researchers and scientists in this field. The detailed protocols and visual workflows provided in this guide serve as a comprehensive resource to navigate the complexities of employing deuterated standards, ultimately contributing to the robustness and reliability of clinical research outcomes.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. texilajournal.com [texilajournal.com]

- 5. Dynamics of the β2-adrenergic G-protein coupled receptor revealed by hydrogen-deuterium exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Dapagliflozin-d5 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Dapagliflozin in human plasma, utilizing Dapagliflozin-d5 as a stable isotope-labeled internal standard (IS). The described method employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of Dapagliflozin.

Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily used in the management of type 2 diabetes mellitus.[1] It reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. Accurate and reliable quantification of Dapagliflozin in human plasma is essential for pharmacokinetic assessments, bioequivalence studies, and understanding its disposition in the body. LC-MS/MS offers high sensitivity and specificity, making it the preferred analytical technique for bioanalytical applications.[1] The use of a stable isotope-labeled internal standard like this compound minimizes variability due to sample preparation and matrix effects, ensuring the highest level of accuracy and precision.

Experimental Workflow

Figure 1. Experimental workflow for the LC-MS/MS quantification of Dapagliflozin in human plasma.

Detailed Protocols

Materials and Reagents

-

Dapagliflozin reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

HPLC grade acetonitrile and methanol

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma (K2EDTA as anticoagulant)

Instrumentation

-

A validated LC-MS/MS system equipped with a binary pump, autosampler, and a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Data acquisition and processing were performed using appropriate software.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dapagliflozin and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-